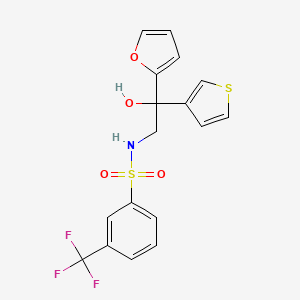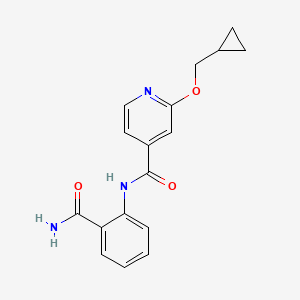
N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)isonicotinamide, commonly known as CPI-1189, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. CPI-1189 is a member of the isonicotinamide family of compounds and has been shown to possess anti-inflammatory, immunomodulatory, and neuroprotective properties.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Interactions
Synthesis of Spirocyclic Compounds
Isonicotinamides, including derivatives similar to N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)isonicotinamide, have been used in chemical reactions that result in the formation of spirocyclic compounds. These reactions involve cyclisation induced by an electrophile, leading to the dearomatisation of both nucleophilic and electrophilic heterocycles (Brice & Clayden, 2009).
Co-crystallization Studies
Research on co-crystallization involving isonicotinamide has illustrated its capacity to form complex crystal structures with other molecules. This is significant for understanding molecular interactions and designing new materials with desired properties (Lemmerer & Fernandes, 2012).
Biomedical Research Applications
Imaging Agents for Alzheimer's Disease
Isonicotinamide derivatives have been explored for their potential as positron emission tomography (PET) imaging agents. This research aims to develop new diagnostic tools for Alzheimer's disease, focusing on imaging the GSK-3 enzyme (Gao, Wang, & Zheng, 2017).
Xanthine Oxidase Inhibitors
N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives have been synthesized and evaluated for their ability to inhibit xanthine oxidase. This research is part of efforts to develop new treatments for diseases like gout, demonstrating the compound's potential therapeutic applications (Zhang, Li, Wang, Sun, Wu, Zhang, & Meng, 2017).
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-16(21)13-3-1-2-4-14(13)20-17(22)12-7-8-19-15(9-12)23-10-11-5-6-11/h1-4,7-9,11H,5-6,10H2,(H2,18,21)(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRCRBCQOBXCPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2-(cyclopropylmethoxy)isonicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2398130.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2398132.png)
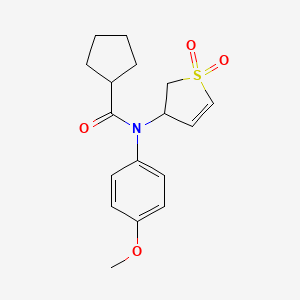
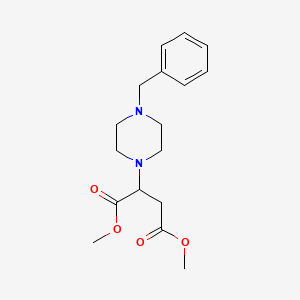
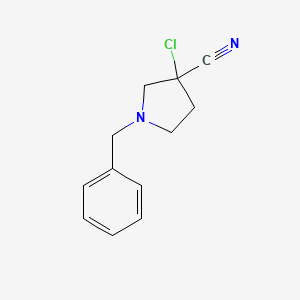
![N-(4-methoxyphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2398138.png)
![3-(2,3-dimethylphenyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2398140.png)
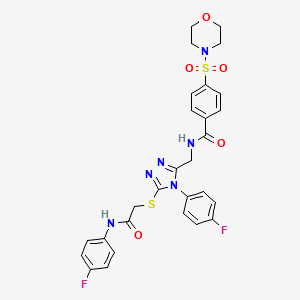
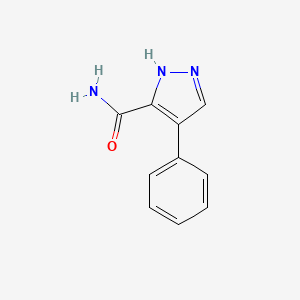
![3H-Imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2398144.png)
![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2398145.png)
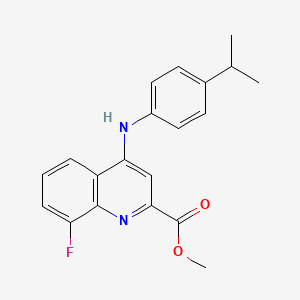
![4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid;hydrochloride](/img/structure/B2398148.png)
